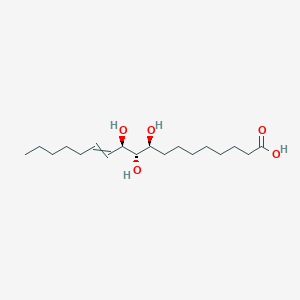

(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid

Description

(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid is a trihydroxy fatty acid with the molecular formula C₁₈H₃₄O₅ (molecular weight: 330.46 g/mol) and CAS number 339186-36-6 . It is characterized by:

- Three hydroxyl groups at positions 9(S), 10(S), and 11(R).

- A cis (Z)-configured double bond at position 12 .

- A saturated 18-carbon backbone.

This compound is also referred to as 9,10,11-TriHOME in some literature .

Properties

IUPAC Name |

(9S,10S,11R)-9,10,11-trihydroxyoctadec-12-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O5/c1-2-3-4-6-9-12-15(19)18(23)16(20)13-10-7-5-8-11-14-17(21)22/h9,12,15-16,18-20,23H,2-8,10-11,13-14H2,1H3,(H,21,22)/t15-,16+,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGVFGJXFVIYSM-SOLBZPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(C(C(CCCCCCCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC=C[C@H]([C@H]([C@H](CCCCCCCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855489 | |

| Record name | (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339186-36-6 | |

| Record name | (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid typically involves the hydroxylation of octadecenoic acid derivatives. One common method is the epoxidation of octadecenoic acid followed by hydrolysis to introduce the hydroxyl groups at the 9th, 10th, and 11th positions . The reaction conditions often include the use of peracids for epoxidation and acidic or basic hydrolysis conditions to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation of fatty acids. This method is advantageous due to its specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The double bond can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Acid chlorides and alcohols are often used to form esters and ethers, respectively.

Major Products

Oxidation: Formation of 9,10,11-triketooctadec-12-enoic acid.

Reduction: Formation of 9,10,11-trihydroxyoctadecanoic acid.

Substitution: Formation of various esters and ethers depending on the substituents used.

Scientific Research Applications

Biological Significance

1.1 Role in Lipid Metabolism

TriHOME is involved in lipid metabolism, particularly in the biosynthesis of bioactive lipids that play critical roles in cellular signaling and inflammation regulation. Research indicates that hydroxy fatty acids can modulate metabolic pathways and influence cellular responses to stress and inflammation .

1.2 Anti-inflammatory Properties

Studies have shown that TriHOME exhibits anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and may be beneficial in managing conditions such as arthritis and other inflammatory diseases .

Therapeutic Potential

2.1 Cardiovascular Health

The compound has been investigated for its potential cardiovascular benefits. It may help reduce the risk of atherosclerosis by improving lipid profiles and exerting protective effects on endothelial cells .

2.2 Neuroprotective Effects

Research suggests that TriHOME may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and promoting neuronal survival .

Industrial Applications

3.1 Nutraceuticals

Due to its health benefits, TriHOME is being explored for use in nutraceutical products aimed at enhancing heart health and reducing inflammation .

3.2 Cosmetic Formulations

The compound can be incorporated into cosmetic products for its moisturizing properties and potential anti-aging effects due to its ability to enhance skin barrier function .

Table 1: Summary of Case Studies on TriHOME

Detailed Insights

- Inflammation Study : A recent study highlighted that TriHOME significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent .

- Neuroprotection Research : In another investigation, TriHOME was found to enhance the survival rate of dopaminergic neurons exposed to oxidative stress, suggesting its utility in neurodegenerative disease models .

- Cardiovascular Benefits : Animal studies demonstrated that supplementation with TriHOME led to lower cholesterol levels and improved endothelial function, supporting its role in cardiovascular protection .

Mechanism of Action

The mechanism of action of (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid involves its interaction with lipid signaling pathways. It can act as a ligand for specific receptors, modulating cellular responses such as inflammation and apoptosis. The hydroxyl groups and the double bond play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Positional and Stereochemical Variations

Table 1: Key Structural Differences Among Trihydroxy Fatty Acids

Notes:

- Stereochemical annotations (e.g., S/R) significantly influence bioactivity. For example, the anti-tumor activity of (9S,10R,11E,13S)-9,10,13-Trihydroxyoctadec-11-enoic acid (IC₅₀ = 13.00 µM) contrasts with the inactivity of (8R,9R,10S*,6Z)-Trihydroxyoctadec-6-enoic acid .

- The presence of additional double bonds (e.g., 15Z in the dienoic analog) may alter membrane permeability or receptor binding .

Commercial Availability and Purity

The target compound is available commercially with purities exceeding 95–98% (e.g., Biosynth and Larodan) and is priced between €213–1,021 per 5–100 µg . Its methyl ester derivative, methyl (9S,10R,11S)-trihydroxy-12(Z)-octadecenoate, demonstrated moderate anti-nasopharyngeal carcinoma activity (IC₅₀ = 20.77 µM) in Paris polyphylla .

Critical Notes

Stereochemical Complexity: Minor stereochemical variations (e.g., 9S vs. 9R) can drastically alter biological activity, as seen in the contrast between active and inactive analogs .

Source Diversity: Related compounds are distributed across taxonomically distinct species (e.g., fungi, plants), suggesting convergent biosynthetic pathways .

Research Gaps: Limited data exist on the target compound’s specific biological roles or mechanisms, warranting further studies on its pharmacokinetics and molecular targets.

Biological Activity

(9S,10S,11R)-9,10,11-trihydroxyoctadec-12-enoic acid, commonly referred to as TriHOME , is a polyhydroxylated fatty acid that has garnered attention for its potential biological activities. This compound is part of a larger class of oxylipins derived from fatty acids and is characterized by its unique stereochemistry and functional groups.

- Molecular Formula : C₁₈H₃₄O₅

- Molecular Weight : 330.46 g/mol

- CAS Number : 339186-36-6

- Synonyms : 9,10,11-TriHOME; (9S,10S,11R)-12Z-TriHOME

The structural formula showcases three hydroxyl groups attached to an octadecenoic acid backbone, which contributes to its reactivity and biological interactions.

Sources and Occurrence

TriHOME has been identified in various biological sources, including plants and fungi. Notably, it has been reported in the fungus Tuber indicum, which is known for its culinary and medicinal properties .

Anti-inflammatory Effects

Research indicates that TriHOME exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell types. For instance, studies involving macrophages revealed that TriHOME can downregulate the expression of TNF-alpha and IL-6, which are critical mediators in inflammatory responses .

Modulation of Lipid Metabolism

TriHOME influences lipid metabolism by acting as a signaling molecule. It has been observed to enhance the uptake of fatty acids in adipocytes and promote lipolysis. This suggests a potential role in metabolic disorders such as obesity and diabetes .

Antioxidant Activity

The compound also exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Case Studies

-

Case Study on Inflammation :

- Objective : To evaluate the anti-inflammatory effects of TriHOME in a mouse model.

- Findings : Mice treated with TriHOME showed reduced swelling and lower levels of inflammatory markers compared to control groups. Histological analysis confirmed decreased infiltration of immune cells in treated tissues .

- Case Study on Lipid Metabolism :

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the stereochemistry of (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemistry. Key diagnostic signals include hydroxyl proton couplings (e.g., vicinal diols at C9-C11) and olefinic proton coupling constants (J values) for the 12Z double bond. X-ray crystallography can further validate spatial arrangement if single crystals are obtainable. Mass spectrometry (UHPLC-DMS-MS) aids in distinguishing isomers via fragmentation patterns .

Q. How does this compound contribute to bitterness in plant-based proteins?

- Methodological Answer : Its bitter impact is quantified using dose-over-threshold (DOT) factors, which combine ultra-high-performance liquid chromatography coupled with differential ion mobility spectrometry and tandem mass spectrometry (UHPLC-DMS-MS/MS) for quantification and human sensory panels to determine recognition thresholds. For example, in pea-protein isolates, concentrations exceeding 1.5 µM (DOT >1) are perceived as bitter .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store as a solid at –20°C under inert gas (e.g., argon) to prevent oxidation. Purity (>95%) should be verified periodically via reverse-phase HPLC with UV detection at 210 nm, as degradation products (e.g., keto derivatives) may form under suboptimal conditions .

Advanced Research Questions

Q. What challenges arise in synthesizing enantiopure this compound, and how are they addressed?

- Methodological Answer : Stereoselective synthesis requires enzymatic hydroxylation (e.g., lipoxygenase-mediated oxidation of linoleic acid) followed by epoxide hydrolase catalysis to install the 9S,10S,11R configuration. Asymmetric Sharpless dihydroxylation may introduce competing diastereomers, necessitating chiral stationary phase chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for purification .

Q. How can researchers resolve co-eluting trihydroxyoctadecenoic acid isomers during chromatographic analysis?

- Methodological Answer : Differential ion mobility spectrometry (DMS) enhances separation by exploiting ion-neutral collisions under high electric fields. For example, (9S,10S,11R)-TriHOME and its 11,12,13-isomer are resolved using acetonitrile-doped DMS gas, coupled with MS/MS for unambiguous identification via characteristic fragment ions (e.g., m/z 211 for C9-C11 cleavage) .

Q. What mechanistic pathways explain the compound’s interaction with bitter taste receptors?

- Methodological Answer : In vitro assays using hTAS2R46-transfected HEK293 cells reveal dose-dependent calcium influx (EC₅₀ ~3 µM). Molecular docking studies suggest hydroxyl groups at C9, C10, and C11 form hydrogen bonds with receptor residues (e.g., Asn89, Trp88), while the 12Z double bond contributes to hydrophobic interactions. Competitive inhibition assays with α-linolenic acid further validate receptor specificity .

Q. How do environmental factors (e.g., pH, temperature) influence the compound’s oxidative stability?

- Methodological Answer : Accelerated stability studies (40°C, 75% RH) over 30 days show ≤5% degradation at pH 7.0 (buffered with 50 mM phosphate). Acidic conditions (pH <4) promote keto-derivative formation (e.g., 9-oxo intermediates), monitored via LC-UV at 234 nm. Antioxidants like BHT (0.01% w/v) reduce oxidation by 70% under accelerated conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.